

Structure and characterization of 6-Fluoropyridine-3,4-diamine

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Compound of Interest

Compound Name: 6-Fluoropyridine-3,4-diamine

Cat. No.: B1313892

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An In-depth Technical Guide to the Structure and Characterization of **6-Fluoropyridine-3,4-diamine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoropyridine-3,4-diamine is a heterocyclic aromatic amine that serves as a crucial building block in medicinal chemistry. The incorporation of a fluorine atom onto the pyridine ring can significantly alter the physicochemical properties of resulting molecules, including basicity, lipophilicity, and metabolic stability, making it a valuable scaffold in the design of novel therapeutic agents.^{[1][2]} Pyridine-based structures are integral to numerous FDA-approved drugs, highlighting their importance in pharmacology.^[3] This document provides a comprehensive overview of the known structural and chemical properties of **6-Fluoropyridine-3,4-diamine**, alongside detailed, representative experimental protocols for its synthesis and characterization.

Chemical Structure and Properties

6-Fluoropyridine-3,4-diamine, with the CAS number 60186-24-5, is a substituted pyridine.^[4] ^[5] Its structure consists of a pyridine ring functionalized with a fluorine atom at the 6-position and two amino groups at the 3 and 4-positions.

Core Structural and Physical Data

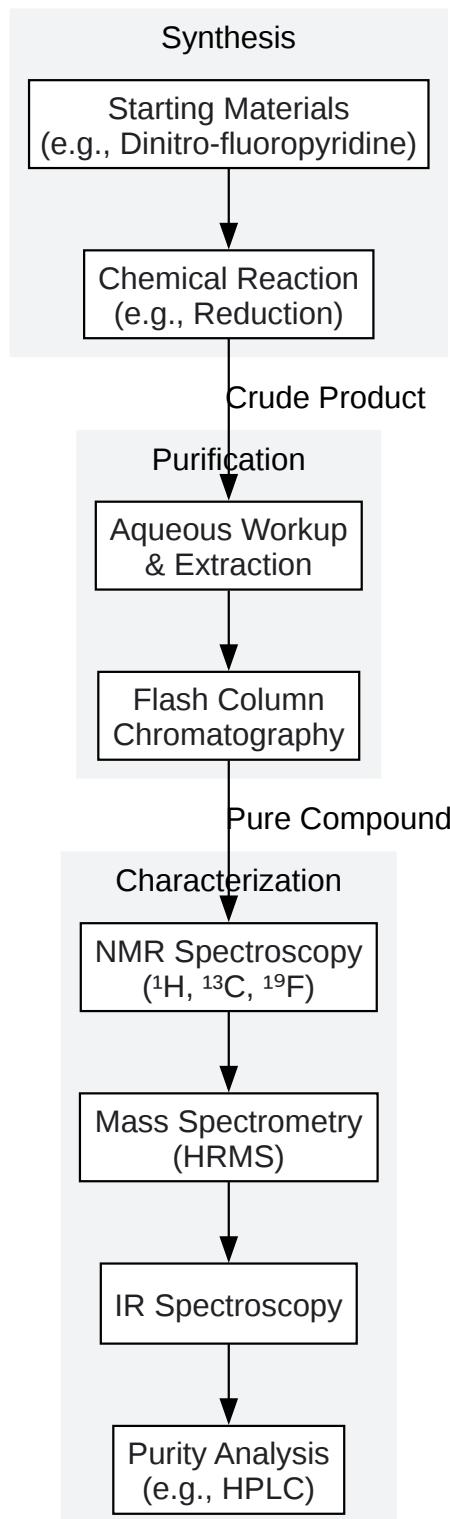
The fundamental properties of **6-Fluoropyridine-3,4-diamine** are summarized in the table below, based on available chemical databases.[\[4\]](#)[\[5\]](#)

Property	Value	Source
IUPAC Name	6-fluoropyridine-3,4-diamine	[4]
Synonyms	3,4-Diamino-6-fluoropyridine	[4]
CAS Number	60186-24-5	[4] [5]
Molecular Formula	C ₅ H ₆ FN ₃	[4] [5]
Molecular Weight	127.12 g/mol	[4] [5]
Canonical SMILES	C1=C(C(=C(N=N=C1F)N)N)	[4]
InChI Key	OQRXBXNATIHDQO-UHFFFAOYSA-N	[6]
XLogP3 (Computed)	-0.1	[4]
Hydrogen Bond Donors	2	[4]
Hydrogen Bond Acceptors	4	[4]
Polar Surface Area	64.9 Å ²	[4]

Synthesis and Characterization Workflow

The general workflow for obtaining and validating the structure of **6-Fluoropyridine-3,4-diamine** involves synthesis, purification, and subsequent characterization by various analytical techniques.

General Experimental Workflow

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Caption: General workflow for the synthesis and characterization of **6-Fluoropyridine-3,4-diamine**.

Experimental Protocols

While specific published protocols for **6-Fluoropyridine-3,4-diamine** are scarce, the following sections detail representative methodologies based on established procedures for analogous fluorinated pyridines.

Synthesis Protocol: Reduction of a Dinitro Precursor

A common route to aromatic diamines is the reduction of the corresponding dinitro compound. This hypothetical protocol is based on standard reduction procedures.

- Precursor Synthesis: Synthesize 2-fluoro-4,5-dinitropyridine from commercially available starting materials via nitration reactions.
- Apparatus Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add the 2-fluoro-4,5-dinitropyridine (1.0 eq).
- Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate.
- Catalyst Addition: Add a catalyst, typically 10% Palladium on carbon (Pd/C), in a catalytic amount (e.g., 5-10 mol%).
- Reduction: Fit the flask with a hydrogen balloon and stir the suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with the reaction solvent.
- Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: Purify the crude **6-Fluoropyridine-3,4-diamine** by flash column chromatography on silica gel to obtain the final product.

Characterization Protocols

NMR spectroscopy is essential for confirming the chemical structure. Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[7]

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the protons of the two amino groups. The aromatic signals will exhibit splitting patterns (coupling) influenced by the adjacent fluorine atom and other protons.
- ^{13}C NMR: The carbon NMR spectrum will show five signals for the pyridine ring carbons. The carbon atoms bonded to or near the fluorine atom will appear as doublets due to C-F coupling.[8]
- ^{19}F NMR: The fluorine NMR spectrum provides direct evidence of the fluorine atom. It is expected to show a single resonance, likely a multiplet, due to coupling with the adjacent aromatic protons.[8]

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.

- Method: Electrospray ionization (ESI) is a common technique for this type of molecule.[8]
- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like acetonitrile or methanol.
- Analysis: The analysis in positive ion mode should detect the protonated molecule $[\text{M}+\text{H}]^+$. The measured mass should be compared to the calculated exact mass of $\text{C}_5\text{H}_7\text{FN}_3^+$ to confirm the molecular formula.[8]

IR spectroscopy helps identify the functional groups present in the molecule.

- Sample Preparation: The sample can be analyzed as a thin film on KBr pellets.[9]
- Analysis: The spectrum should exhibit characteristic absorption bands. Expected peaks include N-H stretching vibrations for the amine groups (typically in the $3200\text{-}3500\text{ cm}^{-1}$ region), C=C and C=N stretching for the aromatic ring (around $1400\text{-}1600\text{ cm}^{-1}$), and a C-F stretching band (typically in the $1000\text{-}1300\text{ cm}^{-1}$ region).

Spectroscopic and Physical Characterization Data

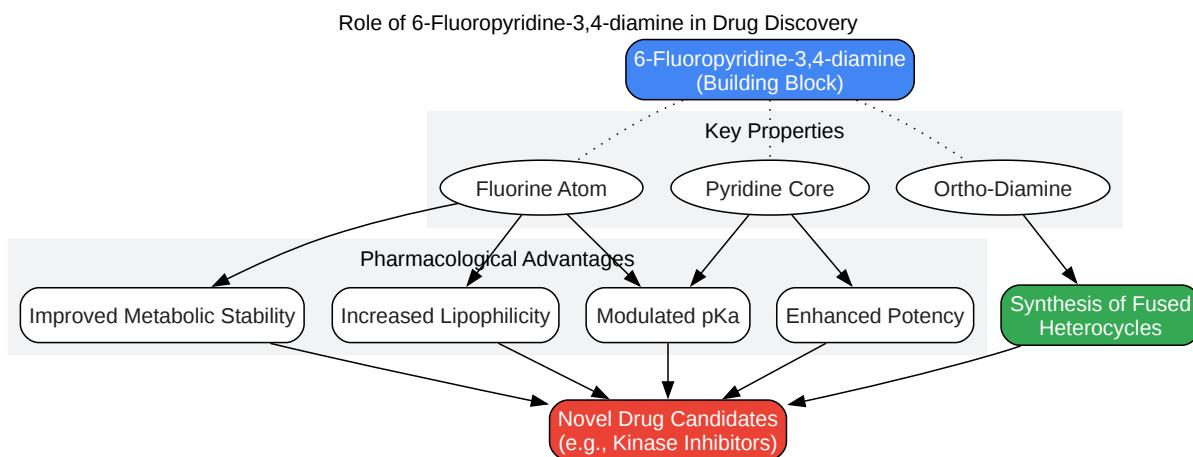
While experimentally derived data for **6-Fluoropyridine-3,4-diamine** is not widely published, the following table summarizes expected values and characteristics based on its structure and data from analogous compounds.

Analysis Type	Expected Observations
¹ H NMR	Two distinct aromatic proton signals and two broad singlets for the -NH ₂ groups. Aromatic signals will show coupling to the ¹⁹ F atom.
¹³ C NMR	Five aromatic carbon signals. The C-F bond will result in a large coupling constant (¹ JCF) for C6. Smaller couplings (² JCF, ³ JCF) are expected for C5 and C2/C4.[8][10]
¹⁹ F NMR	A single resonance, with splitting due to coupling with H5.[8]
HRMS (ESI)	Calculated exact mass for [C ₅ H ₆ FN ₃ +H] ⁺ is 128.0624. The experimental value should be within ± 5 ppm.
IR Spectroscopy	N-H stretches (~3200-3500 cm ⁻¹), C=N/C=C stretches (~1400-1600 cm ⁻¹), C-F stretch (~1000-1300 cm ⁻¹).[11]
Melting Point	Expected to be a solid at room temperature. Specific value not available in surveyed literature.[5]
Appearance	Typically a crystalline solid or powder.

Applications in Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous natural products and synthetic drugs.[1] The introduction of a fluorine atom can enhance biological activity, improve metabolic stability by blocking sites of oxidation, and increase binding affinity to target proteins.[2]

6-Fluoropyridine-3,4-diamine is a valuable intermediate for synthesizing more complex molecules. The two adjacent amino groups provide a reactive handle for constructing fused heterocyclic systems, such as imidazopyridines or quinoxalines, which are common cores in pharmacologically active compounds.



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Caption: Logical relationship showing the utility of **6-Fluoropyridine-3,4-diamine** in drug discovery.

The ortho-diamine functionality allows for cyclization reactions with various electrophiles (e.g., dicarbonyls, carboxylic acids) to build diverse molecular libraries for screening against biological targets like protein kinases, which are often implicated in diseases such as cancer and Alzheimer's disease.[12]

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